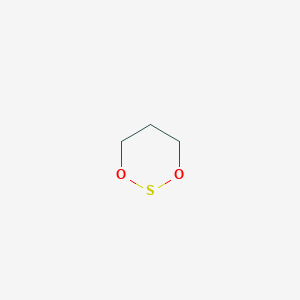

1,3,2-Dioxathiane

Description

Properties

CAS No. |

3358-26-7 |

|---|---|

Molecular Formula |

C3H6O2S |

Molecular Weight |

106.15 g/mol |

IUPAC Name |

1,3,2-dioxathiane |

InChI |

InChI=1S/C3H6O2S/c1-2-4-6-5-3-1/h1-3H2 |

InChI Key |

AVFVSPRFKUZFPS-UHFFFAOYSA-N |

Canonical SMILES |

C1COSOC1 |

Origin of Product |

United States |

Technical Guide: Synthesis & Application of 1,3,2-Dioxathiane and its Derivatives

Executive Summary

This technical guide details the synthesis, oxidation, and nucleophilic derivatization of 1,3,2-dioxathianes (six-membered cyclic sulfites) and their oxidized analogs, 1,3,2-dioxathiane 2,2-dioxides (cyclic sulfates). While often overshadowed by their five-membered counterparts (1,3,2-dioxathiolanes), the six-membered dioxathiane system offers unique utility in drug development as a robust protecting group for 1,3-diols and a versatile electrophile for three-carbon homologation.

This guide moves beyond standard textbook descriptions, focusing on the conformational constraints that dictate reactivity (the anomeric effect) and providing self-validating protocols for the critical oxidation step, which is prone to runaway exotherms if mismanaged.

Part 1: Structural Fundamentals & Conformational Dynamics

Before attempting synthesis, the researcher must understand the stereoelectronic forces at play. Unlike the flexible 1,3-dioxane, the 1,3,2-dioxathiane 2-oxide (cyclic sulfite) adopts a rigid chair conformation driven by the Generalized Anomeric Effect .

The Axial Preference (S=O)

In the 1,3,2-dioxathiane chair, the sulfinyl oxygen (S=O) exhibits a strong preference for the axial position.

-

Mechanism: The lone pairs on the ring oxygen atoms (

) donate electron density into the antibonding orbital of the exocyclic S=O bond ( -

Consequence: This hyperconjugation stabilizes the axial conformer by approximately 2.5–3.5 kcal/mol over the equatorial conformer.

-

Synthetic Implication: When substituting the ring carbons (e.g., from a chiral 1,3-diol), the substituents will orient themselves to maintain this axial S=O preference, often forcing alkyl groups into unexpected axial positions to avoid severe 1,3-diaxial interactions.

Comparison of Oxidation States

| Feature | 1,3,2-Dioxathiane 2-oxide (Sulfite) | 1,3,2-Dioxathiane 2,2-dioxide (Sulfate) |

| Geometry | Rigid Chair (Axial S=O) | Distorted Chair / Twist-Boat |

| Reactivity | Mild Electrophile / Protecting Group | Super-Electrophile (Alkylating Agent) |

| Leaving Group | ||

| Stability | Hydrolytically sensitive (Acid/Base) | Stable to acid; reactive to nucleophiles |

Part 2: Synthesis Workflows

Workflow Visualization

The following diagram outlines the conversion of a 1,3-diol to the cyclic sulfite, followed by oxidation to the cyclic sulfate and subsequent nucleophilic ring opening.

Figure 1: Step-wise synthesis and activation pathway for 1,3,2-dioxathianes.

Part 3: Experimental Protocols

Protocol A: Cyclization to 1,3,2-Dioxathiane 2-oxide

This reaction uses thionyl chloride (

Reagents:

-

1,3-Diol (1.0 equiv)

-

Thionyl Chloride (1.2 equiv)

-

Dichloromethane (DCM) or Carbon Tetrachloride (

) -

Base Scavenger: Imidazole or Triethylamine (2.2 equiv) - Optional but recommended for acid-sensitive substrates.

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel. Purge with

. -

Dissolution: Dissolve the 1,3-diol and base (if using) in anhydrous DCM (0.5 M concentration). Cool to 0°C.

-

Addition: Add

dropwise over 30 minutes.-

Causality: Slow addition controls the exotherm and prevents local concentration spikes that could lead to polymerization.

-

-

Reaction: Allow to warm to room temperature. If conversion is slow (monitor by TLC), reflux for 1–2 hours.

-

Self-Validation (Endpoint):

-

TLC: Disappearance of the polar diol spot.

-

Gas Evolution: Cessation of HCl gas bubbling (if no base is used).

-

-

Workup: Quench with water. Wash organic layer with saturated

(to remove residual HCl) and brine. Dry over -

Purification: Flash chromatography or distillation. Cyclic sulfites are generally stable oils or low-melting solids.

Protocol B: Ruthenium-Catalyzed Oxidation to Cyclic Sulfate

This is the Sharpless Protocol . It is superior to permanganate oxidations, which are often too harsh. The reaction relies on the in-situ generation of

Safety Critical: This reaction is exothermic . On scales >5g, active cooling is mandatory.

Reagents:

-

1,3,2-Dioxathiane 2-oxide (Sulfite) (1.0 equiv)

- (0.01 equiv / 1 mol%)

- (1.5 equiv)

-

Solvent System:

(1:1 ratio) or

Step-by-Step Methodology:

-

Preparation: Dissolve the cyclic sulfite in acetonitrile (

). Cool to 0°C in an ice bath. -

Catalyst Addition: Add

hydrate.[3] The solution will turn dark brown/black. -

Oxidant Addition: Add

followed by water.[1]-

Causality: The biphasic system allows the

(organic soluble) to oxidize the substrate while the spent Ruthenium is re-oxidized by periodate in the aqueous phase.

-

-

Reaction: Stir vigorously at 0°C for 30–60 minutes.

-

Visual Check: The reaction mixture usually turns bright orange/yellow (indicative of

) and precipitates white solids (

-

-

Self-Validation (Endpoint):

-

TLC: Cyclic sulfates are typically more polar than sulfites but less polar than diols.

-

IR Spectroscopy: Look for the appearance of symmetric and asymmetric

stretches at ~1200

-

-

Workup (Crucial Step):

-

Dilute with ether or DCM.

-

Quench: Add water. Separate phases.

-

Ruthenium Removal: The organic layer will likely be dark. Filter through a pad of silica gel or Celite to remove Ruthenium residues.

-

Tip: If the product remains colored, wash with a dilute solution of sodium bisulfite (

) to reduce residual high-valent Ru, though this may hydrolyze very sensitive sulfates.

-

Part 4: Reactivity & Ring Opening

The 1,3,2-dioxathiane 2,2-dioxide is a "latent" electrophile. It is stable to storage but reacts with nucleophiles (

Mechanism & Regioselectivity

Unlike epoxides, which open to give an alcohol, cyclic sulfates open to give a sulfate monoester . This leaving group is highly anionic and prevents re-closure (unlike the alkoxide from epoxide opening).

Regioselectivity Rule:

-

Nucleophiles attack the least hindered carbon (similar to

on epoxides). -

Chiral Substrates: Attack proceeds with complete inversion of configuration at the carbon center.

Figure 2: Nucleophilic ring-opening mechanism.

Hydrolysis of the Monoester

The immediate product of ring opening is the sulfate monoester (

-

Acid Hydrolysis: Treat the monoester with catalytic

in wet THF/water.-

Note: This hydrolyzes the sulfate ester to the alcohol and inorganic sulfate.

-

-

Conditions: Mild heating (40–60°C) is often required for the 6-membered ring monoester, which is more stable than the 5-membered analog.

References

-

Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Journal of the American Chemical Society, 110(22), 7538–7539. Link

- Grounding: The primary source for the oxid

-

Lohray, B. B. (2003). Cyclic Sulfites and Cyclic Sulfates: Epoxide-like Synthons. Synthesis, 2003(1), 1287-1301. Link

- Grounding: Comprehensive review of reactivity and ring-opening mechanisms.

-

Wood, G., et al. (1972). Conformational Analysis of 1,3,2-Dioxathianes. Canadian Journal of Chemistry, 50, 521. Link

- Grounding: Establishes the axial preference of the S=O bond and chair conform

-

Berridge, M. S., et al. (1990). Nucleophilic Ring Opening of Cyclic Sulfates. Journal of Organic Chemistry, 55, 1211. Link

- Grounding: Details the regioselectivity and kinetics of the ring-opening reaction.

Sources

Spectroscopic Data of 1,3,2-Dioxathianes: An In-depth Technical Guide

This technical guide provides a comprehensive exploration of the spectroscopic properties of 1,3,2-dioxathiane and its common derivatives, 1,3,2-dioxathiane 2-oxide (trimethylene sulfite) and 1,3,2-dioxathiane 2,2-dioxide (trimethylene sulfate). This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize these compounds and require a deep understanding of their structural characterization through modern spectroscopic techniques.

Introduction: The Chemistry and Significance of 1,3,2-Dioxathianes

The 1,3,2-dioxathiane ring system, a six-membered heterocycle containing two oxygen atoms and one sulfur atom, is a fundamental structure in organic chemistry. The oxidation state of the sulfur atom gives rise to the most commonly encountered and stable derivatives: the cyclic sulfite (1,3,2-dioxathiane 2-oxide) and the cyclic sulfate (1,3,2-dioxathiane 2,2-dioxide). These compounds are not merely of academic interest; they serve as versatile intermediates in organic synthesis and have found applications as electrolyte additives in lithium-ion batteries.

The reactivity and utility of these molecules are intrinsically linked to their three-dimensional structure and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating these characteristics. This guide will delve into the theoretical underpinnings and practical application of these methods for the unambiguous characterization of 1,3,2-dioxathiane 2-oxide and 1,3,2-dioxathiane 2,2-dioxide.

Part 1: 1,3,2-Dioxathiane 2-Oxide (Trimethylene Sulfite)

1,3,2-Dioxathiane 2-oxide, commonly known as trimethylene sulfite, is the cyclic ester of 1,3-propanediol and sulfurous acid. Its conformational analysis has been a subject of significant interest, with studies indicating a preference for a chair conformation with the S=O bond in an axial position to minimize dipole-dipole interactions.

Synthesis of 1,3,2-Dioxathiane 2-Oxide

A standard laboratory synthesis involves the reaction of 1,3-propanediol with thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of 1,3,2-Dioxathiane 2-Oxide

-

To a stirred solution of 1,3-propanediol and pyridine in a suitable solvent (e.g., dry benzene or dichloromethane) under an inert atmosphere and cooled in an ice bath, a solution of thionyl chloride in the same solvent is added dropwise.

-

The reaction mixture is allowed to stir at room temperature for several hours.

-

The resulting precipitate (pyridinium hydrochloride) is removed by filtration.

-

The filtrate is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by distillation under reduced pressure or column chromatography.

¹H NMR Spectroscopy of 1,3,2-Dioxathiane 2-Oxide

The ¹H NMR spectrum of 1,3,2-dioxathiane 2-oxide is characteristic of a symmetrically substituted propane system within a constrained ring. The chair conformation leads to magnetically non-equivalent axial and equatorial protons on the same carbon atom, resulting in complex splitting patterns.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| H-4, H-6 (axial) | ~4.5 | Multiplet | |

| H-4, H-6 (equatorial) | ~3.9 | Multiplet | |

| H-5 (axial) | ~1.6 | Multiplet | |

| H-5 (equatorial) | ~2.2 | Multiplet |

Interpretation:

The protons on C-4 and C-6, being adjacent to two oxygen atoms, are the most deshielded and appear at the lowest field. The axial protons are typically found at a different chemical shift than the equatorial protons due to anisotropic effects of the C-O and S=O bonds. The protons on C-5 are in a more aliphatic environment and thus resonate at a higher field. The complex multiplicity of all signals arises from geminal and vicinal couplings between the axial and equatorial protons.

¹³C NMR Spectroscopy of 1,3,2-Dioxathiane 2-Oxide

The proton-decoupled ¹³C NMR spectrum of 1,3,2-dioxathiane 2-oxide is relatively simple, showing two signals corresponding to the two distinct carbon environments.

| Carbon | Chemical Shift (δ) ppm |

| C-4, C-6 | ~65 |

| C-5 | ~27 |

Interpretation:

The carbons C-4 and C-6 are bonded to two oxygen atoms, which results in a significant downfield shift to approximately 65 ppm. The C-5 carbon, being a simple methylene group, resonates at a much higher field, around 27 ppm.

IR Spectroscopy of 1,3,2-Dioxathiane 2-Oxide

The infrared spectrum is dominated by a strong absorption band corresponding to the S=O stretching vibration. The position of this band is indicative of the conformational preference of the S=O group.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| S=O stretch (axial) | ~1190 | Strong |

| C-O stretch | ~1000-1100 | Strong |

| C-H stretch | ~2850-2960 | Medium |

Interpretation:

A strong absorption band around 1190 cm⁻¹ is characteristic of an axial S=O bond in a six-membered cyclic sulfite. The absence of a significant band in the 1230-1250 cm⁻¹ region further supports the predominance of the axial conformer. The strong C-O stretching vibrations and the C-H stretching vibrations of the methylene groups are also prominent features of the spectrum.

Mass Spectrometry of 1,3,2-Dioxathiane 2-Oxide

The electron ionization (EI) mass spectrum of 1,3,2-dioxathiane 2-oxide provides valuable information about its molecular weight and fragmentation pattern.

| m/z | Proposed Fragment |

| 122 | [M]⁺• (Molecular Ion) |

| 74 | [C₃H₆O]⁺• |

| 58 | [C₃H₆O]⁺• |

| 42 | [C₃H₆]⁺• |

Interpretation:

The molecular ion peak is expected at m/z 122. A characteristic fragmentation pathway for cyclic sulfites is the loss of SO₂ (64 Da), which would lead to a fragment at m/z 58. However, other fragmentation pathways, such as the loss of SO (48 Da) to give a fragment at m/z 74, or the loss of CH₂O (30 Da) followed by other rearrangements, can also occur. The base peak may correspond to a stable hydrocarbon fragment.

Part 2: 1,3,2-Dioxathiane 2,2-Dioxide (Trimethylene Sulfate)

1,3,2-Dioxathiane 2,2-dioxide, or trimethylene sulfate, is the cyclic sulfate ester of 1,3-propanediol. It is a highly reactive compound due to the ring strain and the presence of the good leaving group (sulfate). It is often used as an electrolyte additive to improve the performance of lithium-ion batteries.

Synthesis of 1,3,2-Dioxathiane 2,2-Dioxide

Trimethylene sulfate can be synthesized by the oxidation of trimethylene sulfite or directly from 1,3-propanediol and a sulfating agent like sulfuryl chloride (SO₂Cl₂).[1]

Experimental Protocol: Synthesis of 1,3,2-Dioxathiane 2,2-Dioxide

-

From 1,3,2-Dioxathiane 2-Oxide: The cyclic sulfite is dissolved in a suitable solvent mixture (e.g., acetonitrile and water) and treated with an oxidizing agent such as ruthenium(III) chloride (catalytic amount) and sodium periodate at a controlled temperature.

-

From 1,3-Propanediol: 1,3-propanediol is reacted with sulfuryl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent at low temperature.

-

Work-up for both methods typically involves extraction, washing, drying, and removal of the solvent.

-

The crude product is then purified, usually by recrystallization.

¹H NMR Spectroscopy of 1,3,2-Dioxathiane 2,2-Dioxide

The ¹H NMR spectrum of 1,3,2-dioxathiane 2,2-dioxide is simpler than that of the corresponding sulfite due to the higher symmetry of the sulfate group.

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| H-4, H-6 | ~4.6 | Triplet |

| H-5 | ~2.3 | Quintet |

Interpretation:

The protons on C-4 and C-6 are equivalent and appear as a triplet due to coupling with the two protons on C-5. The protons on C-5 are also equivalent and appear as a quintet due to coupling with the four protons on C-4 and C-6. The downfield shift of the H-4/H-6 protons is due to the strong electron-withdrawing effect of the adjacent sulfate group.

¹³C NMR Spectroscopy of 1,3,2-Dioxathiane 2,2-Dioxide

The ¹³C NMR spectrum of 1,3,2-dioxathiane 2,2-dioxide is also straightforward, with two distinct signals.

| Carbon | Chemical Shift (δ) ppm |

| C-4, C-6 | ~70 |

| C-5 | ~22 |

Interpretation:

Similar to the sulfite, the C-4 and C-6 carbons are significantly deshielded by the adjacent oxygen atoms of the sulfate group, resonating around 70 ppm. The C-5 carbon appears at a much higher field, around 22 ppm.

IR Spectroscopy of 1,3,2-Dioxathiane 2,2-Dioxide

The IR spectrum of trimethylene sulfate is characterized by very strong absorption bands for the symmetric and asymmetric stretching vibrations of the S=O bonds.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Asymmetric SO₂ stretch | ~1380 | Very Strong |

| Symmetric SO₂ stretch | ~1190 | Very Strong |

| C-O stretch | ~1000-1100 | Strong |

| C-H stretch | ~2900-3000 | Medium |

Interpretation:

The two intense bands for the SO₂ stretching vibrations are the most prominent features of the spectrum and are diagnostic for the cyclic sulfate functionality. The C-O and C-H stretching bands are also present.

Mass Spectrometry of 1,3,2-Dioxathiane 2,2-Dioxide

The EI mass spectrum of 1,3,2-dioxathiane 2,2-dioxide reveals its molecular weight and characteristic fragmentation pathways.[2]

| m/z | Proposed Fragment |

| 138 | [M]⁺• (Molecular Ion) |

| 74 | [C₃H₆O₂]⁺• |

| 56 | [C₃H₄O]⁺• |

| 42 | [C₃H₆]⁺• |

Interpretation:

The molecular ion peak is observed at m/z 138. A common fragmentation for cyclic sulfates is the loss of SO₂ (64 Da) to give a fragment at m/z 74. Further fragmentation can lead to the loss of water or other small molecules, resulting in the observed smaller fragments.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of 1,3,2-dioxathiane 2-oxide and 1,3,2-dioxathiane 2,2-dioxide. A thorough understanding of their spectral features is crucial for confirming their synthesis, assessing their purity, and gaining insights into their conformational behavior and electronic structure. This knowledge is fundamental for their effective application in both academic research and industrial settings.

References

-

PubChem. (n.d.). 1,3,2-Dioxathiolane, 2,2-dioxide. Retrieved from [Link]

-

Canadian Science Publishing. (1973). Trimethylene sulfite conformations: Effects of sterically demanding substituents at C-4,6 on ring geometry as assessed by. Canadian Journal of Chemistry. Retrieved from [Link]

-

University of Glasgow. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). Retrieved from [Link]

-

Canadian Science Publishing. (2000). Improved Simple Synthesis of Cyclic Sulfates from Trimethylsilyl Chlorosulfonate. Canadian Journal of Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methoxy-1,3,2-dioxaphospholane-2-oxide. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1,3,2-Dioxathiane, 2,2-dioxide. Retrieved from [Link]

-

NIST. (n.d.). 1,3,2-Dioxathiane, 2,2-dioxide. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,2-Dioxathiane 2-oxide. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

- Google Patents. (n.d.). New synthesis of methylene sulfate by reaction of paraformaldehyde with sulfur trioxide in chlorinated hydrocarbon solvent.

-

PubMed. (2002). The vibrational spectra of 1,3-dithiane-1-oxide and 1,3-dithia-1-oxocyclohept-5-ene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Dithiane, 2-[2-(1,3-dioxolan-2-yl)ethyl]-. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Dioxolane, 2-ethyl-2-methyl-. Retrieved from [Link]

-

Educator.com. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2025). Advancing the synthesis of trimethylene carbonate: a high-yield green synthesis route. Retrieved from [Link]

- Google Patents. (n.d.). Method of making trimethylene carbonate.

-

Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

PubMed. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Retrieved from [Link]

-

SpringerLink. (2025). Advancing the synthesis of trimethylene carbonate: a high-yield green synthesis route. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed bands in Raman and infrared spectra of 1,3-dioxolane and their assignments. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2010). A facile catalytic synthesis of trimethylene carbonate from trimethylene oxide and carbon dioxide. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). Advanced Organic Chemistry: Carbon-13 NMR spectrum of 1,2-dioxane. Retrieved from [Link]

-

Organic Chemistry Portal. (2006). Sulfite synthesis by sulfitylation. Retrieved from [Link]

Sources

Conformational Analysis of the 1,3,2-Dioxathiane Ring: A Technical Guide for Advanced Research

Abstract

The 1,3,2-dioxathiane ring system, a six-membered heterocycle containing two oxygen atoms and a sulfur atom, is a scaffold of significant interest in stereochemical studies and holds potential in medicinal chemistry and materials science. The conformational preferences of this ring are dictated by a complex interplay of steric and stereoelectronic effects, with the exocyclic sulfinyl (S=O) group playing a pivotal role. This in-depth technical guide provides a comprehensive exploration of the conformational analysis of the 1,3,2-dioxathiane ring, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing its three-dimensional structure, detail field-proven experimental and computational methodologies for its characterization, and discuss the implications of its conformational behavior on molecular properties and reactivity.

Introduction: The Structural Significance of the 1,3,2-Dioxathiane Ring

The 1,3,2-dioxathiane ring is a fascinating heterocyclic system that can be viewed as a hybrid of the well-studied 1,3-dioxane and cyclohexane rings, with the introduction of a sulfur atom at the 2-position. This substitution imparts unique stereochemical properties, primarily due to the presence of the sulfinyl group. The geometry and orientation of this S=O bond profoundly influence the ring's conformation, which in turn dictates the spatial arrangement of any substituents. A thorough understanding of these conformational dynamics is crucial, as the three-dimensional architecture of a molecule is intrinsically linked to its physical, chemical, and biological properties.[1] For professionals in drug development, mastering the conformational analysis of such scaffolds is paramount for designing molecules with specific shapes to interact effectively with biological targets.[1][2]

Fundamental Principles of 1,3,2-Dioxathiane Conformation

Similar to cyclohexane and 1,3-dioxane, the 1,3,2-dioxathiane ring predominantly adopts a chair conformation to minimize angle and torsional strain.[2][3] However, the introduction of the sulfinyl group leads to two key distinctions: the existence of diastereomeric chair conformations based on the orientation of the S=O bond (axial or equatorial) and the influence of powerful stereoelectronic effects.

The Chair Conformation and the Anomeric Effect of the Sulfinyl Group

The chair conformation of a 1,3,2-dioxathiane ring can exist in two forms, one with the S=O bond in an axial position and the other with it in an equatorial position. Experimental and computational studies have consistently shown a strong preference for the chair conformation where the S=O group occupies the axial position . This preference, which can be on the order of several kcal/mol, is a manifestation of the anomeric effect .[4]

The anomeric effect in this context refers to the stabilizing interaction between the lone pair of electrons on the ring's oxygen atoms and the antibonding (σ) orbital of the adjacent axial C-S or S-O bonds. When the S=O bond is axial, a favorable hyperconjugative interaction occurs between the oxygen lone pairs and the σ orbital of the S-O single bond, lowering the overall energy of the conformation.[4][5]

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a comprehensive conformational analysis of the 1,3,2-dioxathiane ring.

Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental tool for elucidating the conformational preferences of molecules in solution.[3][6] For the 1,3,2-dioxathiane ring, ¹H and ¹³C NMR are invaluable.

The magnitude of the three-bond proton-proton (³JHH) coupling constants is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation .[7] By measuring these coupling constants from a high-resolution ¹H NMR spectrum, one can deduce the dihedral angles and thus the ring's conformation. For a chair conformation, characteristic coupling constants are observed:

| Coupling Type | Typical Dihedral Angle | Expected ³JHH (Hz) |

| Axial-Axial (³Jax,ax) | ~180° | 10 - 13 |

| Axial-Equatorial (³Jax,eq) | ~60° | 2 - 5 |

| Equatorial-Equatorial (³Jeq,eq) | ~60° | 2 - 5 |

A large observed coupling constant between two vicinal protons is a strong indicator of a diaxial relationship, which is characteristic of a chair conformation.

NOESY (Nuclear Overhauser Effect Spectroscopy) and its rotating-frame equivalent, ROESY, are 2D NMR experiments that detect protons that are close in space, irrespective of their through-bond connectivity.[8][9] For conformational analysis of the 1,3,2-dioxathiane ring, NOE data can provide definitive proof of the spatial relationships between substituents and ring protons. For instance, strong NOE cross-peaks between an axial substituent and other axial protons on the ring provide compelling evidence for its axial orientation.

For conformationally mobile systems, variable temperature NMR is a crucial technique.[8][10][11] By lowering the temperature, the rate of ring inversion can be slowed down on the NMR timescale, allowing for the observation of separate signals for each conformer. The relative integration of these signals directly provides the equilibrium constant (Keq) for the conformational equilibrium, from which the Gibbs free energy difference (ΔG°) can be calculated using the equation:

ΔG° = -RT ln(Keq)

This ΔG° value is the substituent's A-value , a quantitative measure of its conformational preference.[3]

Experimental Protocol: Variable Temperature ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified 1,3,2-dioxathiane derivative in a suitable deuterated solvent (e.g., acetone-d₆, dichloromethane-d₂, or toluene-d₈) that remains liquid at the desired low temperatures. Add a small amount of tetramethylsilane (TMS) as an internal reference.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

-

Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.[10][11]

-

Coalescence and Slow-Exchange Spectra: Continue to lower the temperature until the signals for the individual conformers are sharp and well-resolved (the slow-exchange regime). Note the temperature at which signals from the two conformers merge (coalescence).

-

Data Analysis: At a temperature in the slow-exchange regime, carefully integrate the signals corresponding to each conformer to determine their relative populations and calculate the equilibrium constant (Keq).

-

Free Energy Calculation: Use the Keq and the temperature (in Kelvin) to calculate the conformational free energy (A-value).

Caption: Workflow for Variable Temperature NMR Analysis.

Solid-State Analysis: X-ray Crystallography

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state.[1] This technique is the gold standard for determining precise bond lengths, bond angles, and torsional angles, offering an unambiguous snapshot of the molecule's conformation in the crystal lattice. While the conformation in the solid state may not always be identical to the predominant conformation in solution, it provides an invaluable reference point and is often the starting point for computational studies.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow high-quality single crystals of the 1,3,2-dioxathiane derivative. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a supersaturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial structure is solved using direct or Patterson methods and then refined against the experimental data to yield the final atomic coordinates and structural parameters.

Caption: General Workflow for X-ray Crystallography.

Computational Chemistry: A Powerful Predictive Tool

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and complementary approach to experimental methods.[1][12][13] It allows for the exploration of the potential energy surface of the 1,3,2-dioxathiane ring, the identification of stable conformers (energy minima) and transition states, and the calculation of their relative energies.

Protocol: DFT-Based Conformational Analysis

-

Structure Building: Construct 3D models of the possible conformers (e.g., chair with axial S=O, chair with equatorial S=O, and twist-boat) of the 1,3,2-dioxathiane derivative using a molecular modeling software.

-

Geometry Optimization: Perform geometry optimizations for each conformer. A common and reliable level of theory is DFT with a functional that accounts for dispersion, such as B3LYP-D3, and a suitable basis set (e.g., 6-31G(d) or larger).[13]

-

Frequency Calculations: Conduct frequency calculations on the optimized geometries. This step is crucial to confirm that the structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

-

Energy Calculation: Calculate the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the conformers. The relative Gibbs free energy provides a theoretical A-value.

-

Boltzmann Analysis: Use the calculated relative Gibbs free energies to predict the equilibrium populations of the conformers at a given temperature using the Boltzmann distribution.

Caption: Workflow for Computational Conformational Analysis.

Substituent Effects and Conformational Free Energies (A-Values)

| Substituent | Cyclohexane A-value (kcal/mol) |

| -CH₃ | 1.74 |

| -CH₂CH₃ | 1.75 |

| -CH(CH₃)₂ | 2.15 |

| -C(CH₃)₃ | >4.5 |

| -Ph | 2.87 |

| -F | 0.28 |

| -Cl | 0.53 |

| -Br | 0.48 |

| -OH (aprotic solvent) | 0.94 |

Note: These values are for cyclohexane and serve as a general guide. The actual A-values in the 1,3,2-dioxathiane ring will be modulated by the presence of the heteroatoms and the sulfinyl group.

The primary factor driving the preference for an equatorial position for most substituents is the avoidance of destabilizing 1,3-diaxial interactions .[14] An axial substituent experiences steric repulsion with the other axial atoms or lone pairs on the same face of the ring.

Implications for Drug Development and Medicinal Chemistry

The conformation of a molecule is a critical determinant of its biological activity.[2][12] A molecule's shape governs its ability to bind to a specific receptor or enzyme active site. For 1,3,2-dioxathiane derivatives, the rigid chair conformation and the defined spatial orientation of its substituents can be exploited in drug design.

-

Scaffold Rigidity: The predictable chair conformation of the 1,3,2-dioxathiane ring can serve as a rigid scaffold to present pharmacophoric groups in a well-defined three-dimensional arrangement.

-

Stereoisomerism and Biological Activity: Different stereoisomers of a drug molecule often exhibit vastly different biological activities.[15] The stereochemistry at the sulfur atom (axial vs. equatorial S=O) and at any substituted carbon atoms in the 1,3,2-dioxathiane ring will lead to diastereomers with distinct shapes and potentially different pharmacological profiles.

-

Modulation of Physicochemical Properties: The introduction of the polar sulfinyl group can influence a molecule's solubility, lipophilicity, and hydrogen bonding capacity, all of which are crucial pharmacokinetic properties.

While the direct biological applications of 1,3,2-dioxathiane derivatives are still an emerging area of research, related sulfur-containing heterocycles and 1,3-dioxanes have shown a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][16][17][18] The principles of conformational analysis outlined in this guide are essential for the rational design and development of new therapeutic agents based on the 1,3,2-dioxathiane scaffold.

Conclusion

The conformational analysis of the 1,3,2-dioxathiane ring is a multifaceted endeavor that requires a synergistic approach, combining the power of NMR spectroscopy for solution-state analysis, X-ray crystallography for definitive solid-state structures, and computational chemistry for predictive modeling. The dominant chair conformation with a strong preference for an axial sulfinyl group, driven by the anomeric effect, is the key stereochemical feature of this heterocyclic system. A thorough understanding and application of the principles and methodologies detailed in this guide will empower researchers to rationally design and synthesize novel 1,3,2-dioxathiane derivatives with tailored three-dimensional structures for applications in drug discovery and materials science.

References

-

PapersFlow. (2026, February 15). Conformational Analysis of Heterocycles: Research Guide & Papers. Retrieved from [Link]

-

Wood, G., McIntosh, J. M., & Miskow, M. H. (1971). Conformational Analysis of Trimethylene Sulfites. The Importance of Vicinal Unshared Electron Pairs. Canadian Journal of Chemistry, 49(8), 1202-1208. Retrieved from [Link]

-

University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Instructions for Variable Temperature (VT) Operation. Retrieved from [Link]

-

University of California, San Diego. (2018, August 8). NOESY and ROESY. Retrieved from [Link]

-

MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]

-

University of California, Davis. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

-

Wikipedia. (n.d.). Anomeric effect. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Canadian Journal of Chemistry. (n.d.). Conformational analysis of substituted 1,2-oxathiane 2-oxides by 13C and 1H nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Organic Chemistry 3 – Exercise 1 – Conformational Analysis and Enolate Alkylation. (n.d.). Retrieved from [Link]

-

AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

-

PubMed. (2001). Six-membered cyclic sulfites derived from glucofuranose and 1,2,4-butanetriol. Retrieved from [Link]

-

MDPI. (2021, August 28). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) From 1,3-dioxanes to 1,3-diols and potential application in drug.... Retrieved from [Link]

-

Fiveable. (2025, August 15). Anomeric Effect Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

RSC Publishing. (n.d.). Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway. Retrieved from [Link]

-

ACD/Labs. (2026, February 12). Stereochemistry Information from NOESY/ROESY data … Part 1. Retrieved from [Link]

-

Der Pharma Chemica. (2026, February 25). Synthesis and Biological Activities of[1][19]-Oxazine Derivatives. Retrieved from [Link]

-

IIP Series. (n.d.). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. Retrieved from [Link]

-

PubMed. (2013, April 27). Synthesis and biological evaluation of 1, 3-dihydroxyxanthone mannich base derivatives as anticholinesterase agents. Retrieved from [Link]

-

PubMed. (n.d.). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Retrieved from [Link]

-

PubMed. (2000, June 30). Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important?. Retrieved from [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis and biological evaluation of new 1,3,4-oxadiazole derivatives as anticancer agent. Retrieved from [Link]

-

PSI Indico. (2025, April 7). Practical DFT calculations. Retrieved from [Link]

-

Thieme. (n.d.). Product Class 1: Six-Membered Hetarenes with Two Unlike Heteroatoms. Retrieved from [Link]

-

Acta Chemica Scandinavica. (n.d.). Nucleophilic Addition to Cyclic 1,2-Sulfites. Retrieved from [Link]

-

RSC Publishing. (n.d.). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Retrieved from [Link]

-

Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

-

PMC. (2023, December 21). Influence of Equatorial Co-Ligands on the Reactivity of LFeIIIOIPh. Retrieved from [Link]

-

MDPI. (2023, April 3). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]

-

2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. (n.d.). Retrieved from [Link]

-

Substituted cyclohexanes. (n.d.). 1,3-diaxial interaction. Retrieved from [Link]

-

Reddit. (2021, October 16). Why axial -OH group are generally more reactive than their equatorial isomers?. Retrieved from [Link]

Sources

- 1. papersflow.ai [papersflow.ai]

- 2. Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. catalogimages.wiley.com [catalogimages.wiley.com]

- 6. researchgate.net [researchgate.net]

- 7. colorado.edu [colorado.edu]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]

- 15. iipseries.org [iipseries.org]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents [mdpi.com]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. researchgate.net [researchgate.net]

chemical reactivity and stability of 1,3,2-Dioxathiane.

An In-depth Technical Guide to the Chemical Reactivity and Stability of 1,3,2-Dioxathiane

Abstract

This technical guide provides a comprehensive examination of 1,3,2-dioxathiane, with a primary focus on its most prominent derivative, 1,3,2-dioxathiane 2,2-dioxide, also known as trimethylene sulfate. As a six-membered heterocyclic compound, its unique structure, featuring a sulfone group within a strained ring, imparts significant and versatile chemical reactivity. This document delves into the core principles of its stability, reactivity, conformational analysis, and synthesis. We will explore its role as a potent electrophile in nucleophilic substitution reactions, its behavior under various conditions such as hydrolysis and thermolysis, and its applications as a synthetic intermediate in drug development and as a functional component in advanced materials like lithium-ion batteries. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction: The 1,3,2-Dioxathiane Scaffold

1,3,2-Dioxathiane is a heterocyclic organic compound characterized by a six-membered ring containing two oxygen atoms and one sulfur atom.[1] The most widely studied and utilized derivative is 1,3,2-dioxathiane 2,2-dioxide (CAS 1073-05-8), a cyclic sulfate ester of 1,3-propanediol.[1][2] The presence of the electron-withdrawing sulfonyl group within this ring structure is a key contributor to its notable chemical reactivity and stability profile.[1]

Often compared to its five-membered analog, ethylene sulfate (1,3,2-dioxathiolane 2,2-dioxide), trimethylene sulfate serves as a powerful alkylating agent, demonstrating reactivity similar to, and in some cases exceeding, that of epoxides.[3][4] Its utility in organic synthesis is primarily driven by its susceptibility to stereospecific ring-opening reactions when attacked by a wide range of nucleophiles.[3][4] This predictable reactivity allows for the controlled introduction of functional groups, a feature highly valued in the synthesis of complex molecules for pharmaceuticals and materials science.[3][5]

Physicochemical Properties

1,3,2-Dioxathiane 2,2-dioxide is typically a white solid or a colorless to pale yellow liquid with a distinctive odor.[1] It is soluble in many organic solvents and exhibits moderate polarity.[1] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1073-05-8 | [1][2][6] |

| Molecular Formula | C₃H₆O₄S | [1][2] |

| Molecular Weight | 138.14 g/mol | [2] |

| Appearance | White solid | [1] |

| Melting Point | 58-62 °C | [6] |

| Synonyms | Trimethylene sulfate, 1,3-Propylene sulfate, 1,3-Propanediol cyclic sulfate | [1][2] |

Conformational Analysis: The Chair Conformation

Similar to cyclohexane, the 1,3-dioxathiane ring system predominantly adopts a chair conformation to minimize torsional and angle strain.[7] However, the introduction of two oxygen atoms and a sulfur atom into the ring creates significant differences in bond lengths and angles compared to its carbocyclic counterpart, leading to distinct conformational behaviors.[7]

The chair conformation can undergo ring-flipping, but for substituted derivatives, one chair conformer is often energetically favored to minimize unfavorable steric interactions.[7][8] The presence of the heteroatoms, particularly the sulfur atom, can lead to a flattening of the thioether portion of the ring compared to the ether portion.[9] Understanding the preferred conformation is critical as it dictates the trajectory of nucleophilic attack and, therefore, the stereochemical outcome of its reactions.

Caption: Workflow for determining the preferred conformation of 1,3,2-Dioxathiane derivatives.

Chemical Reactivity and Stability

The reactivity of 1,3,2-dioxathiane 2,2-dioxide is dominated by its function as an electrophile. The electron-withdrawing sulfone group polarizes the C-O bonds, making the adjacent carbon atoms susceptible to nucleophilic attack.

Nucleophilic Ring-Opening Reactions

This class of reactions is the most significant for the synthetic utility of cyclic sulfates. A wide variety of nucleophiles can open the ring, providing a stereospecific pathway to introduce new functionalities.[1][3] This reactivity makes cyclic sulfates highly effective synthetic equivalents of epoxides.[3] The reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the site of attack.

Caption: Generalized mechanism for nucleophilic ring-opening of 1,3,2-Dioxathiane 2,2-dioxide.

This reactivity is harnessed in the synthesis of complex molecules, including antiviral and anticancer drugs, by enabling modifications to structures like nucleosides.[3]

Hydrolysis

The stability of 1,3,2-dioxathiane 2,2-dioxide is significantly influenced by pH. In aqueous solutions, it undergoes hydrolysis to yield 1,3-propanediol and sulfuric acid.[4] This reaction is a form of nucleophilic ring-opening where water acts as the nucleophile. The rate of hydrolysis is influenced by pH, with the reaction being catalyzed by both acid and base.[4]

The solvolysis of trimethylene sulfate in neutral aqueous solution proceeds primarily through carbon-oxygen bond cleavage.[4] In more alkaline solutions, saponification becomes the dominant reaction pathway.[4]

| Condition | Dominant Reaction | Relative Rate (vs. Ethylene Sulfate) |

| Neutral (pH 2-9) | Solvolysis (C-O cleavage) | 1 |

| Alkaline | Saponification | 1 |

Table adapted from comparative data on cyclic sulfates.[4]

Thermal Stability and Decomposition

The thermal decomposition of cyclic sulfates is a complex process that can proceed through various pathways depending on the conditions.[3] The inherent ring strain, combined with the electron-withdrawing sulfonyl group, facilitates ring-opening reactions upon heating.[3] While specific high-temperature thermolysis data for 1,3,2-dioxathiane is less common in the literature than for its five-membered analog, the general mechanism is believed to involve the homolytic cleavage of a C-O or S-O bond as the initial, rate-determining step, similar to the decomposition of other cyclic organic peroxides and esters.[10]

Reductive Decomposition in Battery Applications

A significant area of modern research involves the use of cyclic sulfates like trimethylene sulfate (TMS) and ethylene sulfate (DTD) as electrolyte additives in lithium-ion, sodium-ion, and potassium-ion batteries.[3][4][11] When added to the electrolyte, these molecules preferentially decompose on the electrode surfaces.[3] This reductive decomposition forms a stable and ionically conductive solid-electrolyte interphase (SEI) layer.[11] This protective layer passivates the electrode surface, preventing further undesirable reactions with the bulk electrolyte, which in turn enhances the cycling stability, lifespan, and overall performance of the battery.[4][11][12]

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing 1,3,2-dioxathiane 2,2-dioxide is a two-step process starting from 1,3-propanediol.[3][6]

-

Cyclic Sulfite Formation: The diol is first reacted with thionyl chloride (SOCl₂) to form the intermediate cyclic sulfite, 1,3,2-dioxathiane 2-oxide.

-

Oxidation: The cyclic sulfite is then oxidized to the target cyclic sulfate. This oxidation is typically achieved using a ruthenium(III) chloride (RuCl₃) catalyst with an oxidant such as sodium periodate (NaIO₄) or sodium hypochlorite (NaOCl).[3][6]

Caption: Two-step synthesis pathway for 1,3,2-Dioxathiane 2,2-dioxide.

Detailed Experimental Protocol: Synthesis

This protocol is a synthesis of established methods and should be performed by qualified personnel with appropriate safety precautions.[3][6]

Step 1: Synthesis of 1,3,2-Dioxathiane 2-Oxide (Cyclic Sulfite)

-

Dissolve 1,3-propanediol (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of thionyl chloride (1.3 eq.) in CH₂Cl₂ via the dropping funnel over 1 hour.

-

After the addition is complete, heat the reaction mixture to reflux for 1 hour.

-

Cool the mixture to room temperature and quench by carefully adding water.

-

Separate the organic layer, wash it sequentially with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude cyclic sulfite.

Step 2: Oxidation to 1,3,2-Dioxathiane 2,2-Dioxide (Cyclic Sulfate)

-

Dissolve the crude cyclic sulfite from Step 1 in a biphasic solvent system, typically a 1:1 mixture of acetonitrile (CH₃CN) and carbon tetrachloride (CCl₄), along with water.

-

Cool the solution to 0°C.

-

Add a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·3H₂O, ~0.5 mol%) and sodium periodate (NaIO₄, ~1.5 eq.).

-

Stir the mixture vigorously at 0°C for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, separate the phases. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.

-

Purify the crude product by column chromatography (e.g., using a cyclohexane/EtOAc eluent system) or recrystallization to obtain the pure 1,3,2-dioxathiane 2,2-dioxide.[6]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of 1,3,2-dioxathiane and its derivatives.

| Technique | Key Data / Observations | Source(s) |

| ¹H NMR | Protons on the six-membered ring typically appear as multiplets in the δ 4.0-5.0 ppm region. | [3][13] |

| ¹³C NMR | Carbon atoms adjacent to the oxygen atoms (C4, C6) typically appear around δ 65-75 ppm. | [3][14] |

| Infrared (IR) | Strong characteristic stretching vibrations for the S=O bonds of the sulfone group are observed around 1130-1200 cm⁻¹ and 1350-1400 cm⁻¹. | [3] |

| Mass Spec (MS) | The mass spectrum can confirm the molecular weight of the compound. | [2] |

Handling, Storage, and Safety

1,3,2-Dioxathiane 2,2-dioxide and related cyclic sulfates should be handled with care, as they are potent alkylating agents.[1][5] The structural similarity to compounds like dimethyl sulfate warrants caution.[15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including impervious gloves, safety glasses or goggles, and a lab coat.[16][17][18] Work should be conducted in a well-ventilated area or a chemical fume hood.[16][17]

-

Handling: Avoid contact with skin, eyes, and clothing.[16][17] Do not eat, drink, or smoke when handling this substance.[16] Wash hands thoroughly after handling.[16]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[16][19] Keep away from incompatible materials, such as strong oxidizing agents and bases, and foodstuff containers.[16]

-

Spills and Disposal: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[16] Dispose of waste material in accordance with local, state, and federal regulations.[17][19]

Conclusion

1,3,2-Dioxathiane, particularly its 2,2-dioxide derivative, is a versatile and highly reactive molecule. Its stability is contingent on environmental factors like pH and temperature, while its reactivity is defined by its powerful electrophilic nature. The ability to undergo predictable, stereospecific ring-opening reactions has established it as a valuable tool for synthetic chemists in academia and industry. From the rational design of complex pharmaceuticals to the enhancement of next-generation battery technologies, the unique properties of the 1,3,2-dioxathiane scaffold ensure its continued importance in chemical science and its applications. A thorough understanding of its conformational preferences, reactivity, and handling requirements is paramount for its safe and effective utilization.

References

-

Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Reaction Chemistry & Engineering (RSC Publishing). [Link]

-

Green and Efficient Synthesis of 1,3,2-Dioxathiolane 2,2-Dioxide by a Microreaction System. ResearchGate. [Link]

-

Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. ResearchGate. [Link]

-

1,3,2-Dioxathiolane, 2,2-dioxide | C2H4O4S | CID 14075. PubChem. [Link]

-

Wholesale 1,3,2-dioxathiolane 2,2-dioxide CAS:1072-53-3 Manufacturers and Suppliers. lookpolymers.com. [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

-

1,3,2‐Dioxathiolane 2,2‐Dioxide. Wiley Online Library. [Link]

-

New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. PubMed. [Link]

-

General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. PubMed. [Link]

-

1,3,2-Dioxathiane, 2,2-dioxide. NIST WebBook. [Link]

-

1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ACS Energy Letters. [Link]

-

1,3,2-Dioxathiane 2-oxide | C3H6O3S | CID 77839. PubChem. [Link]

-

Thermal decomposition study of 1,3-dioxolane as a representative of battery solvent. ResearchGate. [Link]

- EP0460239A1 - 1,3,2-dioxathiolane oxide derivative.

-

1,3,2-Dioxathiolane 2,2-dioxide 98%. MilliporeSigma. [Link]

-

(PDF) Conformational analysis of 1,3-oxathiane. ResearchGate. [Link]

-

Kinetics and Mechanisms of the Thermal Decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and Cyclopentanone Ethylene Ketal in the Gas Phase. Combined Experimental and DFT Study. PubMed. [Link]

-

Conformational Analysis. XII. The Structure of Gaseous 1,3-Dichloropropane, (CH2Cl)2CH2, as Determined by Electron Diffraction. SciSpace. [Link]

- CN1803791A - Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form.

-

Rh-catalysed formation of two conformational diastereoisomers due to a cis-cyclohexane-1,2-diol moiety. X-Ray molecular structure of two stereoisomers of 4′-isopropenyl-7,9-dioxabicyclo[4.3.0]nonane-8-spirocyclohexan-3′-yl p-bromobenzoate. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti. St. Paul's Cathedral Mission College. [Link]

Sources

- 1. CAS 1073-05-8: 1,3,2-Dioxathiane, 2,2-dioxide | CymitQuimica [cymitquimica.com]

- 2. 1,3,2-Dioxathiane, 2,2-dioxide [webbook.nist.gov]

- 3. 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate) [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 1072-53-3: 1,3,2-Dioxathiolane, 2,2-dioxide [cymitquimica.com]

- 6. 1,3,2-DIOXATHIANE 2,2-DIOXIDE | 1073-05-8 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 13. 1,3,2-Dioxathiane 2-oxide(4176-55-0) 1H NMR spectrum [chemicalbook.com]

- 14. 1,3,2-Dioxathiolane, 2,2-dioxide | C2H4O4S | CID 14075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. aksci.com [aksci.com]

- 18. echemi.com [echemi.com]

- 19. chemicalbook.com [chemicalbook.com]

The Ascendant Profile of 1,3,2-Dioxathianes: A Technical Guide to Synthesis, Stereochemistry, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can address complex biological targets. Among the diverse array of heterocyclic systems, the 1,3,2-dioxathiane ring and its oxidized analogs have emerged as a compelling, albeit underexplored, class of compounds with significant potential in drug discovery. This in-depth technical guide provides a comprehensive overview of the synthesis, stereochemical intricacies, and burgeoning biological applications of 1,3,2-dioxathianes, offering a vital resource for researchers seeking to harness the therapeutic promise of this unique heterocyclic system.

The 1,3,2-Dioxathiane Core: Structural Features and Chemical Properties

The 1,3,2-dioxathiane is a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3, and a sulfur atom at position 2. The oxidation state of the sulfur atom, as a sulfite (S=O) or a sulfate (SO₂), profoundly influences the ring's conformation, reactivity, and ultimately its biological activity.

The most common and stable form is the 1,3,2-dioxathiane 2-oxide, a cyclic sulfite. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₆O₃S | [1] |

| Molecular Weight | 122.15 g/mol | [1] |

| CAS Number | 4176-55-0 | [1] |

| Appearance | Colorless liquid or solid | |

| Boiling Point | 54 °C at 8 mmHg |

The 1,3,2-dioxathiane 2,2-dioxide, a cyclic sulfate, is another important analog. These cyclic sulfates are generally more reactive and have been utilized as intermediates in organic synthesis.

Synthesis of the 1,3,2-Dioxathiane Ring System: A Methodological Overview

The construction of the 1,3,2-dioxathiane ring is most commonly achieved through the reaction of a 1,3-diol with a sulfur-containing reagent. The choice of the sulfur source dictates the oxidation state of the resulting heterocycle.

Synthesis of 1,3,2-Dioxathiane 2-Oxides (Cyclic Sulfites)

The most direct and widely employed method for the synthesis of 1,3,2-dioxathiane 2-oxides involves the cyclization of a 1,3-diol with thionyl chloride (SOCl₂), typically in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General Procedure for the Synthesis of 1,3,2-Dioxathiane 2-Oxides

-

Dissolution: Dissolve the 1,3-diol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add a base (e.g., pyridine, triethylamine) (2.2 equivalents) to the solution.

-

Addition of Thionyl Chloride: Add a solution of thionyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1,3,2-dioxathiane 2-oxide.

This methodology has been successfully applied to the synthesis of various substituted 1,3,2-dioxathiane 2-oxides, including those with potential biological activity. For instance, 2,2-bis(alkoxy-NNO-azoxy)propane-1,3-diols have been reacted with thionyl chloride to yield the corresponding 5,5-disubstituted-1,3,2-dioxathiane 2-oxides[2].

Synthesis of 1,3,2-Dioxathiane 2,2-Dioxides (Cyclic Sulfates)

The synthesis of 1,3,2-dioxathiane 2,2-dioxides can be achieved through the oxidation of the corresponding cyclic sulfites. Common oxidizing agents for this transformation include ruthenium(III) chloride with sodium periodate, or potassium permanganate. Alternatively, direct cyclization of a 1,3-diol with sulfuryl chloride (SO₂Cl₂) can be employed, though this method is often less efficient.

Experimental Protocol: Oxidation of a Cyclic Sulfite to a Cyclic Sulfate

-

Dissolution: Dissolve the 1,3,2-dioxathiane 2-oxide (1.0 equivalent) in a mixture of solvents such as acetonitrile, carbon tetrachloride, and water.

-

Addition of Oxidant: Add a catalytic amount of ruthenium(III) chloride hydrate followed by the portion-wise addition of sodium periodate (1.5 equivalents).

-

Reaction: Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by chromatography to yield the 1,3,2-dioxathiane 2,2-dioxide.

Conformational Analysis: A Key to Understanding Biological Activity

The six-membered 1,3,2-dioxathiane ring, similar to cyclohexane, can adopt various conformations, with the chair form being the most stable. The orientation of substituents on the ring, whether axial or equatorial, can significantly impact the molecule's overall shape and its ability to interact with biological targets.

The conformational preferences of the 1,3,2-dioxathiane 2-oxide ring are influenced by the stereoelectronics of the S=O bond. X-ray diffraction studies have shown that in some 5,5-disubstituted derivatives, the ring adopts a chair conformation with an axial orientation of the S=O bond[2].

The conformational analysis of these heterocycles can be performed using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods.

Workflow for Conformational Analysis:

Caption: A general workflow for the conformational analysis of 1,3,2-dioxathiane analogs.

A thorough understanding of the conformational landscape is a prerequisite for establishing meaningful structure-activity relationships (SAR).

Therapeutic Potential of 1,3,2-Dioxathiane Analogs: A Focus on Drug Discovery

While the exploration of 1,3,2-dioxathianes in medicinal chemistry is still in its nascent stages, preliminary findings and the activities of structurally related compounds suggest significant therapeutic potential.

Cysteine Protease Inhibition

A key area where 1,3,2-dioxathiane analogs have shown promise is in the inhibition of cysteine proteases. These enzymes play crucial roles in various physiological and pathological processes, making them attractive targets for drug development[3]. A patent has disclosed a 1,3,2-dioxathiolane oxide derivative with inhibitory activity against thiol proteases like calcium-dependent neutral protease (CANP) and cathepsins B, H, and L. This suggests that the strained five-membered ring analog can act as an electrophilic trap for the active site cysteine residue. It is plausible that the six-membered 1,3,2-dioxathiane scaffold could be similarly functionalized to target these enzymes.

Hypothesized Mechanism of Cysteine Protease Inhibition:

Caption: Proposed mechanism of covalent inhibition of a cysteine protease by a 1,3,2-dioxathiane analog.

Antiviral and Anticancer Potential

Structurally related 1,3-dioxolane and 1,3-oxathiolane nucleoside analogs have demonstrated significant antiviral activity, particularly against HIV and HBV[4][5][6]. These compounds act as chain terminators in viral DNA synthesis. This established precedent suggests that the incorporation of a 1,3,2-dioxathiane moiety as a novel sugar mimic could lead to a new class of antiviral agents.

Similarly, various heterocyclic compounds containing sulfur and oxygen have been investigated for their anticancer properties[7][8][9][10][11]. The development of novel 1,3,2-dioxathiane derivatives could offer new avenues for the design of targeted anticancer therapies.

Future Directions and Perspectives

The field of 1,3,2-dioxathiane chemistry is ripe for exploration, particularly within the context of drug discovery. Future research efforts should focus on:

-

Library Synthesis: The systematic synthesis and biological screening of diverse libraries of 1,3,2-dioxathiane analogs with various substitution patterns.

-

Target Identification: For any identified active compounds, rigorous studies to determine their specific molecular targets and mechanisms of action are crucial.

-

Structure-Activity Relationship (SAR) Studies: The development of robust SAR models will guide the rational design of more potent and selective analogs.

-

Advanced Conformational Analysis: The use of advanced NMR techniques and computational modeling to correlate the three-dimensional structure of these molecules with their biological activity.

References

-

Aher, U. P., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2696-2736. [Link]

-

Choi, Y., et al. (2000). Synthesis and antiviral activities of N-9-oxypurine 1,3-dioxolane and 1,3-oxathiolane nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 19(10-12), 1737-1749. [Link]

-

Zyuzin, I. N., et al. (2010). 5,5-Bis(alkoxy-NNO-azoxy)-1,3,2-dioxathiane 2-Oxides. Synthesis and X-Ray Diffraction Study. Russian Journal of Organic Chemistry, 46(7), 1051-1055. [Link]

-

Kim, C. U., et al. (1993). Asymmetric synthesis of 1,3-dioxolane-pyrimidine nucleosides and their anti-HIV activity. Journal of Medicinal Chemistry, 36(20), 2928-2938. [Link]

-

Schirmeister, T. (1999). Inhibitors of cysteine proteases. Pharmazie in unserer Zeit, 28(6), 318-326. [Link]

-

Cong, Q. V. (2016). The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity. Master's Theses. 4719. [Link]

-

Özdemir, A., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6790-6812. [Link]

-

Viradiya, D., et al. (2017). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 17(7), 1003-1013. [Link]

-

Zhou, Y., et al. (2021). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Reaction Chemistry & Engineering, 6(11), 2133-2141. [Link]

-

Pihlaja, K., & Äyräs, P. (1970). Conformational studies on 1,3-dioxepans. Part II. 1,3:2,5:4,6-Tri-O-ethylidene-D-mannitol and some related compounds. Journal of the Chemical Society B: Physical Organic, 1221-1223. [Link]

-

de Mattos, M. C., et al. (2013). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. European Journal of Medicinal Chemistry, 69, 539-547. [Link]

-

PubChem. 1,3,2-Dioxathiane 2-oxide. [Link]

-

Ingentium. 1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases. [Link]

-

Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045. [Link]

-

Limban, C., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(9), 2695. [Link]

-

El-Sayed, N. N. E., et al. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][2][4]Oxazines, and Chromeno[2,3-d]Pyrimidines. Current Organic Synthesis, 20(1), 114-125. [Link]

-

Zhang, Y., et al. (2021). (a) Synthesis of 1,3-oxathian-2-ones through the reaction of triphosgene and 3-mercapto-1-propanol. (b) Anionic ROP of 1,3-oxathian-2-ones. Polymer Chemistry, 12(1), 37-43. [Link]

-

University of Guelph. Organic Chemistry 3 – Exercise 1 – Conformational Analysis and Enolate Alkylation. [Link]

-

Wang, Z., et al. (2023). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235923. [Link]

Sources

- 1. 1,3,2-Dioxathiane 2-oxide | C3H6O3S | CID 77839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. Inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Synthetic strategies toward 1,3-oxathiolane nucleoside analogues [beilstein-journals.org]

- 5. Synthesis and antiviral activities of N-9-oxypurine 1,3-dioxolane and 1,3-oxathiolane nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis of 1,3-dioxolane-pyrimidine nucleosides and their anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. daneshyari.com [daneshyari.com]

- 9. japsonline.com [japsonline.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. benthamscience.com [benthamscience.com]

An In-depth Technical Guide to 1,3,2-Dioxathiane 2,2-dioxide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Six-Membered Cyclic Sulfate

1,3,2-Dioxathiane 2,2-dioxide, also known by its synonyms trimethylene sulfate and 1,3-propanediol cyclic sulfate, is a heterocyclic organic compound with the CAS number 1073-05-8.[1] This six-membered ring system contains a sulfone group integrated into a dioxathiane structure, lending it significant chemical reactivity and stability.[2][3] Its unique properties make it a valuable reagent and intermediate in various fields of synthetic organic chemistry and material science.[2][4]

In recent years, cyclic sulfones have garnered considerable attention in medicinal chemistry due to their diverse biological activities and their utility as building blocks in the synthesis of novel pharmaceutical agents.[5][6] These compounds can act as hydrogen bond acceptors and can be readily functionalized, making them attractive scaffolds for drug design.[5] 1,3,2-Dioxathiane 2,2-dioxide, as a member of this class, serves as a potent alkylating agent, enabling the introduction of a sulfated propylene linker into various molecules.[7][8] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 1,3,2-Dioxathiane 2,2-dioxide, with a particular focus on its relevance to drug development.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 1,3,2-Dioxathiane 2,2-dioxide are summarized in the table below. It is typically a white to off-white crystalline solid with a melting point in the range of 58-62 °C.[9][10] The compound is soluble in a variety of organic solvents and exhibits moderate polarity.[2]

| Property | Value | Reference(s) |

| CAS Number | 1073-05-8 | [1] |

| Molecular Formula | C₃H₆O₄S | [1] |

| Molecular Weight | 138.14 g/mol | |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 58-62 °C | [10] |

| Boiling Point | 153 °C at 14 Torr | |

| IUPAC Name | 1,3,2-dioxathiane 2,2-dioxide | |

| Synonyms | Trimethylene sulfate, 1,3-Propylene sulfate, 1,3-Propanediol cyclic sulfate | [1] |

Spectroscopic Data:

While comprehensive, publicly available spectra are limited, the key spectroscopic features can be inferred from its structure and data for analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the methylene protons of the propylene chain. The protons alpha to the oxygen atoms would appear further downfield compared to the central methylene protons.

-

¹³C NMR: The carbon NMR spectrum should exhibit two distinct signals for the two types of carbon atoms in the propyl chain. The carbons attached to the oxygen atoms will be deshielded and appear at a lower field.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfone group, typically in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) at m/z = 138, with fragmentation patterns corresponding to the loss of SO₂ and other fragments from the cyclic structure.[11]

Chemical Reactivity and Mechanisms

The chemical reactivity of 1,3,2-Dioxathiane 2,2-dioxide is dominated by the electrophilic nature of the carbon atoms adjacent to the oxygen atoms and the good leaving group ability of the sulfate moiety. This allows it to readily participate in nucleophilic substitution reactions.[2][3]

Reactions with Nucleophiles

1,3,2-Dioxathiane 2,2-dioxide undergoes ring-opening reactions upon treatment with a variety of nucleophiles, including amines, azides, and carbanions. This reactivity is analogous to that of epoxides but can offer different selectivity and reactivity profiles. The reaction typically proceeds via an Sₙ2 mechanism, resulting in the formation of a sulfate monoester which can be subsequently hydrolyzed to the corresponding alcohol.

A key application of this reactivity is in the synthesis of deoxy salacinols, where 1,3,2-Dioxathiane 2,2-dioxide is used in a coupling reaction.[2][9]

Caption: Nucleophilic attack on 1,3,2-Dioxathiane 2,2-dioxide.

Hydrolysis

Similar to other cyclic sulfates, 1,3,2-Dioxathiane 2,2-dioxide is susceptible to hydrolysis, particularly under basic or acidic conditions, to yield 1,3-propanediol and sulfuric acid. The rate of hydrolysis is influenced by pH and temperature.

Synthesis and Purification

The most common method for the synthesis of 1,3,2-Dioxathiane 2,2-dioxide involves a two-step procedure starting from 1,3-propanediol.

Experimental Protocol: Synthesis of 1,3,2-Dioxathiane 2,2-dioxide

This protocol is a representative procedure based on established methods for the synthesis of cyclic sulfates.

Step 1: Synthesis of 1,3,2-Dioxathiane 2-oxide (Trimethylene Sulfite)

-

To a solution of 1,3-propanediol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-